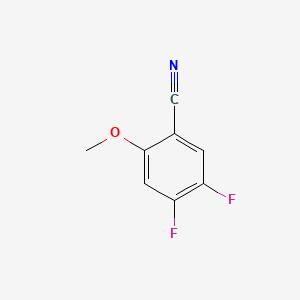

4,5-Difluoro-2-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-difluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACKETIBYOIPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476375 | |

| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425702-28-9 | |

| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425702-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzonitrile

CAS Number: 425702-28-9

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzonitrile, a key intermediate in modern pharmaceutical synthesis, particularly in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and its role in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Its fluorinated structure enhances its reactivity and stability, making it a valuable building block in organic synthesis. The fluorine atoms also contribute to increased lipophilicity, a desirable property in drug development.[1]

| Property | Value | Reference(s) |

| CAS Number | 425702-28-9 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 97 - 101 °C | [1] |

| Boiling Point | 251.09 °C at 760 mmHg | |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 2-Cyano-4,5-difluoroanisole | [1] |

Synthesis Pathway

A plausible synthetic route to this compound starts from the commercially available 1,2-difluoro-4-methoxybenzene. The synthesis involves a three-step process: nitration, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the nitrile group.

Experimental Protocols

Step 1: Nitration of 1,2-Difluoro-4-methoxybenzene

This procedure is based on analogous nitration reactions of substituted aromatic compounds.

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1,2-difluoro-4-methoxybenzene to the sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1,2-difluoro-4-methoxybenzene over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude 1,2-difluoro-4-methoxy-5-nitrobenzene can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1,2-Difluoro-4-methoxy-5-nitrobenzene

This procedure is a standard method for the reduction of aromatic nitro compounds.

-

To a round-bottom flask containing 1,2-difluoro-4-methoxy-5-nitrobenzene, add a mixture of a suitable solvent (e.g., ethanol or acetic acid) and a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ over Pd/C).

-

If using iron, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product, 4,5-difluoro-2-methoxyaniline, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Sandmeyer Reaction of 4,5-Difluoro-2-methoxyaniline

This classic reaction converts the amino group to a nitrile.

-

Dissolve 4,5-difluoro-2-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

-

Cool the mixture and extract the product, this compound, with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Analysis

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and identifying any impurities.

| GC-MS Parameter | Typical Value |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

-

¹H NMR: The spectrum is expected to show signals for the methoxy group protons (a singlet around 3.9-4.1 ppm) and the two aromatic protons (doublets of doublets in the aromatic region, likely between 7.0 and 7.5 ppm), with couplings to the fluorine atoms.

-

¹³C NMR: The spectrum will show signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (carbon-fluorine coupling).

Application in Drug Development: Synthesis of Osimertinib

This compound is a crucial building block in the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] The benzonitrile moiety is a key part of the pharmacophore that ultimately binds to the EGFR kinase domain.

The synthesis of Osimertinib involves the reaction of this compound with other complex intermediates. The presence of the fluoro and methoxy groups on the benzonitrile ring is critical for the final compound's biological activity and pharmacokinetic properties.

Role in EGFR Signaling Pathway

Osimertinib, synthesized using this compound as an intermediate, targets mutated forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[][4] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[]

Osimertinib irreversibly binds to specific mutant forms of EGFR (including T790M, L858R, and exon 19 deletions), inhibiting their kinase activity and blocking the downstream signaling that promotes tumor growth.[][4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its unique chemical properties make it an essential building block for the synthesis of complex therapeutic agents like Osimertinib. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in drug discovery and development.

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzonitrile scaffold, imparts distinct physicochemical properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols and potential applications, to support researchers and developers in its effective utilization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for key data points.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| CAS Number | 425702-28-9 | [1] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 97 - 101 °C | [1][2] |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Not explicitly found | |

| Purity | ≥ 98% (by GC) | [1] |

| Synonyms | 2-Cyano-4,5-difluoroanisole | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While complete spectral files are not provided, typical analytical data is referenced.

¹H NMR (Proton Nuclear Magnetic Resonance): While specific chemical shifts for this compound were not found in the search results, a general protocol for acquiring ¹H NMR spectra is provided in the experimental section.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Specific ¹³C NMR data for this compound was not available in the search results. A general protocol for ¹³C NMR is included in the experimental section.

FTIR (Fourier-Transform Infrared Spectroscopy): Key FTIR spectral peaks for related compounds suggest that the spectrum of this compound would exhibit characteristic absorptions for the nitrile (C≡N) and C-F bonds.

MS (Mass Spectrometry): Mass spectrometry data is available for this compound, which is essential for confirming its molecular weight.[3]

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound. The following sections outline general methodologies.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic approach can be inferred from its role as a chemical intermediate. A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable precursor, such as a trifluoro-substituted benzene derivative.

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Purification Protocol

Purification of the crude product is essential to achieve the desired purity (typically ≥98%).[1] Common purification techniques for solid organic compounds include:

-

Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

-

Column Chromatography: This technique separates the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).[4]

A general purification workflow is depicted below:

References

Spectroscopic Profile of 4,5-Difluoro-2-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atoms and the methoxy and nitrile functional groups are expected to impart unique electronic and steric properties to the molecule, making its structural elucidation and characterization by spectroscopic methods crucial for its application in drug design and development.

Spectroscopic Data

Due to the limited availability of public experimental data, the following tables summarize the predicted mass spectrometry data. For NMR and IR, typical spectral regions for the functional groups present in this compound are discussed in the experimental protocols.

Mass Spectrometry (MS) Data

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and serves as a reference for experimental analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M-H]⁻ | 168.02664 |

| [M+NH₄]⁺ | 187.06774 |

| [M+K]⁺ | 207.99708 |

| [M+H-H₂O]⁺ | 152.03118 |

| [M+HCOO]⁻ | 214.03212 |

| [M+CH₃COO]⁻ | 228.04777 |

| [M]⁺ | 169.03337 |

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for this compound is not currently available in public databases. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are discussed in the experimental protocols section.

Infrared (IR) Spectroscopy Data

Experimental IR data for this compound is not currently available. The expected vibrational frequencies for the functional groups are discussed in the experimental protocols section.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

Aromatic Protons (H-3 and H-6): Expected in the range of 6.5-8.0 ppm. The electron-withdrawing nature of the fluorine and nitrile groups, and the electron-donating effect of the methoxy group will influence the exact shifts. Splitting patterns will arise from coupling to each other and to the fluorine atoms.

-

Methoxy Protons (-OCH₃): A singlet is expected in the range of 3.5-4.0 ppm.

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons: Expected in the range of 100-160 ppm. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

-

Nitrile Carbon (-CN): A weak signal expected in the range of 115-125 ppm.

-

Methoxy Carbon (-OCH₃): Expected in the range of 55-65 ppm.

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Reference: CFCl₃ (external or internal).

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

Aromatic Fluorines: Expected in the range of -100 to -150 ppm relative to CFCl₃. The two fluorine atoms will likely show distinct signals due to their different chemical environments, and will exhibit coupling to each other and to the aromatic protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

IR Spectrum Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Expected Vibrational Frequencies (ν):

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and a medium band around 1000-1075 cm⁻¹ (symmetric).

-

C-F Stretch (Aryl Fluoride): Strong bands in the region of 1100-1400 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

Mass Spectrum Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Expected Observations:

-

Molecular Ion Peak: In positive mode, the [M+H]⁺ ion at m/z 170.04120 or the [M+Na]⁺ ion at m/z 192.02314 would be expected.[1] In negative mode, the [M-H]⁻ ion at m/z 168.02664 would be anticipated.[1]

-

Isotope Pattern: The presence of carbon and other elements will result in a characteristic isotopic distribution for the molecular ion peak.

-

Fragmentation: Fragmentation patterns will depend on the ionization energy and the instrument used. Common losses could include the methoxy group or the nitrile group.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and structure confirmation.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While experimental data is not widely accessible, the provided protocols and predicted mass spectrometry data offer a solid foundation for its analysis. The combination of NMR, IR, and MS will provide unambiguous confirmation of its chemical structure and purity, which is a prerequisite for its application in the synthesis of novel bioactive molecules and advanced materials. Researchers are encouraged to acquire experimental data following the outlined protocols to contribute to the public knowledge base for this compound.

References

Solubility Profile of 4,5-Difluoro-2-methoxybenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluoro-2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, purification, and formulation processes.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For a solid solute like this compound, solubility in a given solvent is the maximum amount of the substance that can dissolve in a specified amount of the solvent at a particular temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of both the solute and the solvent, temperature, and pressure. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Qualitative Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound. For comparative context, solubility data for the parent compound, benzonitrile, is also included.

| Solvent | This compound | Benzonitrile (for comparison) |

| Polar Protic Solvents | ||

| Methanol | Soluble | Miscible |

| Ethanol | No data available | Miscible |

| Water | Insoluble | Slightly soluble |

| Polar Aprotic Solvents | ||

| Acetone | No data available | Very soluble |

| Acetonitrile | No data available | No data available |

| Dichloromethane (DCM) | Soluble (implied in synthesis) | No data available |

| Non-Polar Solvents | ||

| Chloroform | Soluble | No data available |

| Ethyl Acetate | Soluble (implied in purification) | No data available |

| Toluene | No data available | No data available |

| Benzene | No data available | Very soluble |

| Diethyl Ether | No data available | Miscible |

Note: "Implied" solubility is based on its use as a solvent in reaction or purification steps described in patent literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time, followed by the separation of the saturated solution from the undissolved solid and subsequent analysis of the solute concentration.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C). The samples are typically agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in various organic solvents and provided a detailed experimental protocol for its quantitative determination using the shake-flask method. While a comprehensive quantitative solubility profile is yet to be established, the existing information and the provided methodology offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The provided workflow diagram offers a clear visual guide for conducting solubility experiments. Further research to generate precise quantitative solubility data across a wider range of solvents and temperatures is encouraged to facilitate the broader application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide on the Synthesis and Discovery of 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methoxybenzonitrile is a key chemical intermediate, finding significant application in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a methoxy group and two adjacent fluorine atoms on a benzonitrile framework, makes it a valuable building block for introducing these moieties into larger, biologically active compounds. This guide provides a comprehensive overview of the compound's properties, a plausible synthetic pathway with detailed experimental protocols, and expected characterization data.

Compound Profile

This compound is a white to light yellow crystalline powder.[1] Its chemical structure and key properties are summarized in the table below. The fluorine atoms contribute to increased lipophilicity, a desirable trait in many drug candidates.[1]

| Property | Value | Reference |

| CAS Number | 425702-28-9 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | 97 - 101 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Synonyms | 2-Cyano-4,5-difluoroanisole | [1] |

| Purity (Typical) | ≥98.0% (GC) | [1][3] |

| Predicted XlogP | 1.8 | [2] |

Plausible Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 1,2-Difluoro-4-methoxybenzene

This initial step involves the methylation of the hydroxyl group of 3,4-difluorophenol. A standard Williamson ether synthesis is a suitable method.

Experimental Protocol:

-

To a solution of 3,4-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1,2-difluoro-4-methoxybenzene.

Step 2: Synthesis of 1-Bromo-4,5-difluoro-2-methoxybenzene

The second step is the regioselective bromination of the activated aromatic ring. The methoxy group directs the electrophilic substitution to the ortho and para positions. As the para position is blocked, bromination is expected to occur at the ortho position.

Experimental Protocol:

-

Dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature, protecting the reaction from light.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or Gas Chromatography (GC).

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-Bromo-4,5-difluoro-2-methoxybenzene can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the conversion of the aryl bromide to the corresponding nitrile. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic and effective method.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-Bromo-4,5-difluoro-2-methoxybenzene (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent like toluene or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization Data (Expected)

The following table summarizes the expected characterization data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm): Signals corresponding to aromatic carbons (with C-F couplings), a nitrile carbon (~115-120 ppm), and a methoxy carbon (~56 ppm). |

| ¹⁹F NMR | δ (ppm): Two distinct signals for the two non-equivalent fluorine atoms, likely in the range of -130 to -150 ppm. |

| IR (cm⁻¹) | ~2230 (C≡N stretch), ~2850-2950 (C-H stretch of CH₃), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~1000-1100 (C-F stretch) |

| Mass Spec (EI) | m/z (%): 169 (M⁺), 154 (M⁺ - CH₃), 140 (M⁺ - CHO), 126 (M⁺ - CH₃CO) |

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various high-value molecules. Its utility is particularly noted in:

-

Pharmaceutical Development: It is a building block for the synthesis of biologically active molecules, including potential anti-cancer agents.[1] The difluoro-methoxy substitution pattern can be found in various drug candidates and is used to modulate properties such as metabolic stability and binding affinity.

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the fluorine atoms can enhance efficacy and bioavailability.[1]

-

Material Science: It is utilized in the creation of advanced materials with specific optical and electronic properties.[1]

Logical Workflow for Synthesis and Analysis

The overall process from starting material to final, characterized product follows a logical progression.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its direct synthesis is not extensively documented in public literature, a robust synthetic route can be proposed based on established organic chemistry principles. The detailed protocols and expected characterization data provided in this guide offer a solid foundation for researchers and scientists working on the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Electronic Properties of 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Difluoro-2-methoxybenzonitrile is a substituted aromatic nitrile that holds potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. The electronic properties of such molecules are fundamental to understanding their reactivity, stability, and potential biological activity. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzonitrile scaffold is expected to significantly influence the electron density distribution, and consequently, its chemical behavior.[2][3]

This guide outlines the key experimental and computational techniques employed to elucidate the electronic structure of this compound. Understanding these properties is crucial for predicting its interaction with biological targets and for designing new molecules with desired functionalities.

Key Electronic Properties and Their Significance

The primary electronic properties of interest for a molecule like this compound include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

-

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability.[4] A smaller gap generally suggests higher reactivity.

-

Electronic Transitions: The absorption of ultraviolet or visible light can excite electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the electronic structure of the molecule.

-

Redox Potentials: The oxidation and reduction potentials, determined by cyclic voltammetry, quantify the ease with which a molecule can lose or gain electrons, respectively. This is vital for understanding its behavior in biological systems where redox reactions are common.

Experimental and Computational Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher one, often from the HOMO to the LUMO or other nearby unoccupied orbitals.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer.[5]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used, with the pure solvent serving as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200 to 400 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound. It provides information on the ease of oxidation and reduction, as well as the stability of the resulting charged species.

-

Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a suitable solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[6][7] The solution is deoxygenated by purging with an inert gas like nitrogen or argon.

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, while the resulting current is measured.

-

Analysis: The cyclic voltammogram is analyzed to determine the peak potentials for oxidation (Epa) and reduction (Epc). From these values, the half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of molecules. DFT calculations can provide valuable insights into the energies and shapes of molecular orbitals.

-

Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Analysis: The HOMO and LUMO energies are used to calculate the HOMO-LUMO energy gap. The shapes of these orbitals can also be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Illustrative Data for this compound

The following table presents hypothetical, yet realistic, electronic property data for this compound, based on the expected effects of its substituents and data from similar compounds. This data is for illustrative purposes only and should be confirmed by experimental measurement.

| Property | Method | Illustrative Value | Unit |

| Optical Properties | |||

| λmax | UV-Vis Spectroscopy | ~280 | nm |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | ~15,000 | M⁻¹cm⁻¹ |

| Electrochemical Properties | |||

| Oxidation Potential (Epa) | Cyclic Voltammetry | ~1.8 | V vs. Ag/AgCl |

| Reduction Potential (Epc) | Cyclic Voltammetry | ~-1.5 | V vs. Ag/AgCl |

| Computational Properties | |||

| HOMO Energy | DFT (B3LYP/6-31G) | ~-6.5 | eV |

| LUMO Energy | DFT (B3LYP/6-31G) | ~-1.2 | eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | ~5.3 | eV |

Conclusion

A thorough understanding of the electronic properties of this compound is essential for its rational application in drug discovery and materials science. This technical guide has detailed the standard experimental and computational methodologies required for this characterization. While specific data for this compound is pending experimental investigation, the provided protocols and illustrative data serve as a valuable resource for researchers. The combined application of UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations will enable a comprehensive elucidation of its electronic structure, thereby facilitating its development into novel and functional chemical entities.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and decomposition of 4,5-Difluoro-2-methoxybenzonitrile is publicly available. This guide is compiled based on established principles of organic chemistry and inferred data from structurally analogous compounds, including fluorinated aromatics, anisoles, and benzonitriles. All quantitative data presented is illustrative and should be confirmed through dedicated experimentation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thermal stability is a critical parameter for safe handling, storage, and process development. Understanding its decomposition behavior is essential to mitigate potential hazards and ensure the integrity of chemical transformations at elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal properties of this compound, detailed experimental protocols for its characterization, and a discussion of potential decomposition pathways.

Predicted Thermal Stability

The thermal stability of this compound is influenced by the interplay of its three functional groups: the nitrile, the methoxy group, and the fluorine substituents on the aromatic ring.

-

Nitrile Group: The cyano group is generally thermally stable.

-

Methoxy Group: The ether linkage, specifically the O-CH₃ bond, is often the most thermally labile point in anisole derivatives. Cleavage of this bond is a common initial step in the thermal decomposition of such compounds.

-

Difluoro Aromatic System: The carbon-fluorine bonds are very strong, imparting significant thermal stability to the aromatic ring itself. However, the presence of fluorine atoms can influence the reactivity of other substituents.

Based on these structural features, it is anticipated that the decomposition of this compound will initiate with the cleavage of the methoxy group at elevated temperatures. The presence of two electron-withdrawing fluorine atoms may further influence the bond dissociation energy of the O-CH₃ bond.

Illustrative Thermal Analysis Data

The following tables present hypothetical, yet plausible, quantitative data for the thermal analysis of this compound, based on typical values for similar aromatic compounds.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Atmosphere |

| Onset Decomposition Temperature (T₅%) | 250 - 300 °C | Nitrogen |

| Temperature of Maximum Decomposition Rate | 300 - 350 °C | Nitrogen |

| Residual Mass at 600 °C | 10 - 20 % | Nitrogen |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Atmosphere |

| Melting Point | 97 - 101 °C[1][2] | Nitrogen |

| Decomposition Exotherm Onset | ~260 °C | Nitrogen |

| Enthalpy of Decomposition | -150 to -250 J/g | Nitrogen |

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of reactions. The initial step is predicted to be the homolytic cleavage of the O-methyl bond, generating a phenoxy radical and a methyl radical. Subsequent reactions may involve the elimination of the cyano group and fragmentation of the aromatic ring, potentially leading to the formation of various volatile and toxic byproducts.

During thermal decomposition, the generation of hazardous gases such as hydrogen fluoride (HF), hydrogen cyanide (HCN), and various nitrogen oxides (NOx) should be anticipated, particularly in the presence of oxygen.[3][4]

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition (often defined as the temperature at which 5% mass loss occurs, T₅%) and the temperature of the maximum rate of mass loss from the first derivative of the TGA curve.

Objective: To determine the melting point, onset of decomposition exotherm, and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. The onset of the exothermic decomposition and the integrated area of this peak (enthalpy of decomposition) provide information on the energy released during decomposition.

References

4,5-Difluoro-2-methoxybenzonitrile: A Key Fluorinated Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Difluoro-2-methoxybenzonitrile is a versatile fluorinated aromatic compound that has emerged as a crucial building block in various fields, including pharmaceutical discovery, agrochemical development, and materials science.[1][2] Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitrile functionality, imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound, also known as 2-Cyano-4,5-difluoroanisole, is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 425702-28-9 | [2] |

| Molecular Formula | C₈H₅F₂NO | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Melting Point | 97 - 101 °C | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | ≥ 98% (GC) | [2] |

Synthesis and Reactivity

While specific, detailed commercial synthesis protocols for this compound are proprietary, its synthesis can be conceptually understood through established organic chemistry principles. A plausible synthetic route would involve the cyanation of a suitably substituted difluoroanisole precursor. For instance, a process analogous to the synthesis of other fluorinated benzonitriles could involve the reaction of a bromo-difluoroanisole with a cyanide source, catalyzed by a transition metal complex.[3]

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrile group, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[2] This makes it an excellent substrate for the introduction of various nucleophiles, enabling the construction of diverse molecular scaffolds.

General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

The following is a generalized protocol for a typical SNAr reaction involving this compound, based on procedures for similar activated fluoroarenes.[4]

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), ethanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

-

Add the nucleophile (1-1.2 equivalents) to the solution.

-

Add the base (1.5-2 equivalents) to the reaction mixture.

-

The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted product.

dot

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of anti-cancer agents.[1][2]

Hypothetical Application in Kinase Inhibitor Synthesis

A plausible application of this compound is in the synthesis of quinazoline-based kinase inhibitors.[5] The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions to form the quinazoline core. The difluoro-methoxy-phenyl moiety can be designed to interact with specific residues in the kinase active site. For instance, many Type II kinase inhibitors bind to the 'DFG-out' inactive conformation of the kinase, occupying both the ATP-binding site and an adjacent allosteric pocket.[6]

dot

Spectroscopic Data

While a publicly available, comprehensive set of spectra was not located, typical spectroscopic data for benzonitrile derivatives can be inferred. The ¹H NMR spectrum would be expected to show signals for the methoxy protons and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The ¹³C NMR spectrum would display characteristic shifts for the aromatic carbons, the nitrile carbon, and the methoxy carbon, with carbon-fluorine couplings. The IR spectrum would likely show a strong absorption for the nitrile group (C≡N stretch) around 2230 cm⁻¹.

Conclusion

This compound is a highly valuable and versatile fluorinated building block with significant applications in medicinal chemistry and materials science. Its facile participation in nucleophilic aromatic substitution reactions allows for the efficient construction of complex molecular architectures. As the demand for novel fluorinated compounds in drug discovery and other advanced technologies continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase. Further research into its applications and the development of novel derivatives holds great promise for the advancement of these fields.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Reactivity of the nitrile group in 4,5-Difluoro-2-methoxybenzonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate, particularly valued in the pharmaceutical and agrochemical sectors for the synthesis of complex, biologically active molecules.[1][2] Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a reactive nitrile moiety on a benzene ring, provides a versatile scaffold for drug design and development. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitrile group serves as a valuable functional handle for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, detailing key reactions, experimental protocols, and quantitative data to support research and development efforts.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group characterized by a strong dipole moment, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. Its reactivity is dominated by nucleophilic additions to the carbon-nitrogen triple bond. The primary transformations of the nitrile group in this compound discussed in this guide include reduction to a primary amine, hydrolysis to a carboxylic acid, and [3+2] cycloaddition to form a tetrazole ring.

Key Reactions and Experimental Protocols

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile group to a primary amine, (4,5-Difluoro-2-methoxyphenyl)methanamine, is a fundamental transformation, often employed in the synthesis of pharmaceutical building blocks. This reaction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Reagents:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.

-

The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (4,5-Difluoro-2-methoxyphenyl)methanamine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Quantitative Data:

| Reaction Type | Product | Reagents | Solvent | Temperature | Time | Yield |

| Reduction | (4,5-Difluoro-2-methoxyphenyl)methanamine | LiAlH₄ | THF | Reflux | 4h | High |

Logical Relationship Diagram: Nitrile Reduction Workflow

Workflow for the reduction of this compound.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, 4,5-difluoro-2-methoxybenzoic acid, under either acidic or basic conditions. This transformation is crucial for introducing a carboxylic acid functionality, which is a common pharmacophore.

Reaction Scheme:

Experimental Protocol: Basic Hydrolysis

-

Reagents:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or a mixture of water and a co-solvent

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

A mixture of this compound and an aqueous solution of NaOH or KOH in ethanol is heated to reflux.

-

The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford 4,5-difluoro-2-methoxybenzoic acid.

-

Quantitative Data:

| Reaction Type | Product | Reagents | Solvent | Temperature | Time | Yield |

| Basic Hydrolysis | 4,5-Difluoro-2-methoxybenzoic acid | NaOH or KOH | Ethanol/Water | Reflux | 6-12h | High |

Signaling Pathway Diagram: Basic Hydrolysis Mechanism

Mechanism of basic hydrolysis of a nitrile to a carboxylic acid.

[3+2] Cycloaddition to form a Tetrazole

The [3+2] cycloaddition of the nitrile group with an azide, typically sodium azide, is a widely used method to synthesize 5-substituted-1H-tetrazoles. The resulting tetrazole ring is a common bioisostere for a carboxylic acid group in medicinal chemistry.

Reaction Scheme: ``` this compound + NaN₃ → 5-(4,5-Difluoro-2-methoxyphenyl)-1H-tetrazole

Workflow for the synthesis of a 5-substituted-1H-tetrazole.

Conclusion

The nitrile group of this compound is a versatile functional handle that can be readily transformed into other valuable moieties such as primary amines, carboxylic acids, and tetrazoles. These transformations are crucial in the synthesis of novel pharmaceutical and agrochemical agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound as a key building block in their synthetic endeavors. The provided diagrams for workflows and signaling pathways offer a visual representation of the chemical processes, aiding in the understanding and implementation of these reactions.

References

Methodological & Application

Application Notes: Synthesis of Kinase Inhibitors Using 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzonitrile is a versatile and highly valuable building block in the field of medicinal chemistry, particularly for the development of targeted therapeutics.[1][2] Its unique chemical structure, featuring a benzonitrile ring substituted with two fluorine atoms and a methoxy group, makes it an excellent precursor for the synthesis of various kinase inhibitors. The fluorine atoms enhance reactivity towards nucleophilic aromatic substitution (SNAr), improve metabolic stability, and can increase binding affinity of the final compound to the target kinase.[1] This document provides detailed application notes and representative protocols for the synthesis of inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), both of which are critical targets in oncology and immunology.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically follows a multi-step process. The initial and key step is a nucleophilic aromatic substitution (SNAr) reaction, followed by further modifications to build the final inhibitor scaffold.

Application 1: Synthesis of a Representative EGFR Inhibitor Precursor

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Mutations that lead to its constitutive activation are common in various cancers, making it a prime therapeutic target.

Signaling Pathway

EGFR activation triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell growth and survival. EGFR inhibitors block this signaling, thereby inhibiting the growth of cancer cells.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-5-fluoro-2-methoxybenzonitrile

This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize a key intermediate for an EGFR inhibitor.

Materials:

-

This compound

-

4-Aminophenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-aminophenoxy)-5-fluoro-2-methoxybenzonitrile.

Quantitative Data: Representative EGFR Inhibitor Activity

While specific data for inhibitors directly synthesized from the above protocol is not publicly available, the following table presents IC₅₀ values for known EGFR inhibitors with similar structural motifs, providing a benchmark for potential potency.

| Compound Class | EGFR Target | IC₅₀ (nM) | Reference Cell Line |

| Dianilinopyrimidines | EGFRwt | 0.56 µM - 2.46 µM | A549, PC-3 |

| 4-Anilinoquinazolines | EGFR | 4 - 15 nM | DHER14 |

| Pyrrolo[3,2-d]pyrimidines | EGFRT790M | 12.8 nM | H1975 |

| Thiazolyl-Pyrazolines | EGFR | 31.8 nM | MCF-7 |

Note: The data presented are for structurally related but distinct compounds and serve as a reference for the potential efficacy of inhibitors derived from this compound.[3][4][5]

Application 2: Synthesis of a Representative BTK Inhibitor Precursor

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[6] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.

Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks the downstream signals that lead to B-cell proliferation and survival.

Experimental Protocol: Synthesis of a Substituted Amino-benzonitrile Intermediate

This protocol outlines a representative synthesis of a key intermediate that could be further elaborated into a BTK inhibitor.

Materials:

-

This compound

-

Appropriate amine nucleophile (e.g., a substituted aniline or heterocyclic amine)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

A polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP or Dimethyl sulfoxide, DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and heating/stirring equipment

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) and the selected amine (1.2 eq) in the chosen solvent (NMP or DMSO).

-

Add the base, DIPEA (2.0 eq), to the mixture.

-

Heat the reaction to 100-120°C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

Purify the crude product via flash column chromatography to yield the desired substituted amino-benzonitrile intermediate.

Quantitative Data: Representative BTK Inhibitor Activity

The following table provides IC₅₀ values for several classes of BTK inhibitors to serve as a reference for the potential activity of compounds synthesized using the described methods.

| Compound Class | BTK IC₅₀ (nM) | Reference |

| Fenebrutinib (Reversible) | 0.5 nM | [6] |

| Diarylpyrimidines | 1.15 ± 0.19 nM | [7] |

| 1,3,5-Triazines | 21 nM | [7] |

| CGI-1746 | 1.9 nM | [7] |

Note: This data is for established BTK inhibitors and is intended to provide a comparative context for newly synthesized compounds.

References

- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions of 4,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling of 4,5-Difluoro-2-methoxybenzonitrile, an electron-deficient substrate, with various arylboronic acids. Due to the electron-withdrawing nature of the fluorine and nitrile substituents, specific considerations for catalyst selection and reaction conditions are crucial for achieving high yields and minimizing side reactions. The protocols and data presented herein are compiled from established methodologies for structurally analogous compounds and serve as a comprehensive guide for reaction optimization.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of electron-deficient aryl halides like this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions that have proven effective for the coupling of structurally similar fluorinated aromatic compounds. These conditions serve as an excellent starting point for the optimization of reactions with this compound.

| Coupling Partner (ArBH(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100-120 | 12-24 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2-3) | Toluene/H₂O (5:1) | 100 | 16-24 | 80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3-5) | - | K₂CO₃ (2-3) | DMF/H₂O (3:1) | 90-100 | 8-16 | 75-88 |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 80-90 | 12-18 | 70-85 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar electron-deficient substrates and should be adapted and optimized for specific coupling partners.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is a robust starting point for the coupling of this compound with a range of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 6 mol%)

-

Potassium phosphate (K₃PO₄, 2.5 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Add the degassed 1,4-dioxane and degassed water via syringe to the flask.

-

Place the flask in a preheated oil bath and stir the reaction mixture at 110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave-assisted synthesis can be employed.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

Water, degassed

-

Microwave synthesis vial with a stir bar

Procedure:

-

To a microwave synthesis vial, add this compound, the arylboronic acid, PdCl₂(dppf), and sodium carbonate.

-

Add the degassed DMF and water to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat the mixture to 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purification follow the same procedure as described in Protocol 1 (steps 8-12).

Mandatory Visualization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: The Strategic Use of 4,5-Difluoro-2-methoxybenzonitrile in the Synthesis of Advanced Agrochemicals

Introduction